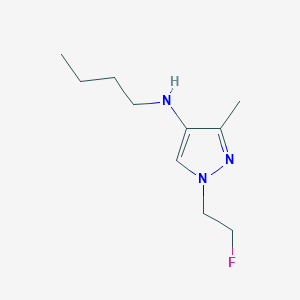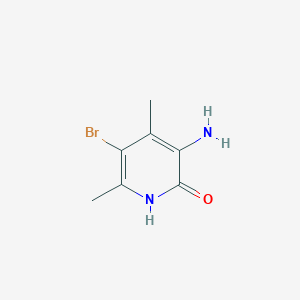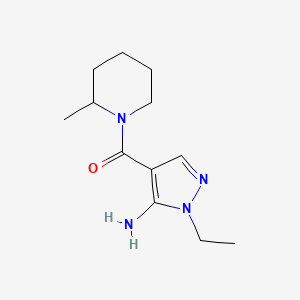![molecular formula C13H13F2N3O2 B11733906 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-({[1-(2,2-difluoroetil)-1H-pirazol-4-il]amino}metil)benzoico es un compuesto orgánico que presenta una porción de ácido benzoico unida a un anillo de pirazol a través de un puente amino-metilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-({[1-(2,2-difluoroetil)-1H-pirazol-4-il]amino}metil)benzoico generalmente involucra los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr reaccionando hidracina con una 1,3-dicetona apropiada en condiciones ácidas.
Introducción del grupo difluoroetil: El intermedio de pirazol se hace reaccionar entonces con bromuro de 2,2-difluoroetil en presencia de una base como carbonato de potasio.
Acoplamiento con ácido benzoico: El 1-(2,2-difluoroetil)-1H-pirazol resultante se acopla entonces con un derivado de ácido benzoico utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP).
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirazol.
Reducción: Las reacciones de reducción pueden dirigirse a la porción de ácido benzoico, convirtiéndola en un derivado de alcohol bencílico.
Sustitución: El puente amino-metilo puede participar en reacciones de sustitución, donde el grupo amino es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en presencia de una base.
Productos Principales
Oxidación: Los productos incluyen derivados de pirazol oxidados.
Reducción: Los productos incluyen derivados de alcohol bencílico.
Sustitución: Los productos varían dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
El ácido 2-({[1-(2,2-difluoroetil)-1H-pirazol-4-il]amino}metil)benzoico tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se puede utilizar como un andamiaje para el desarrollo de nuevos productos farmacéuticos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Se puede utilizar para estudiar las interacciones entre pequeñas moléculas y macromoléculas biológicas, como proteínas o ácidos nucleicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-({[1-(2,2-difluoroetil)-1H-pirazol-4-il]amino}metil)benzoico depende de su aplicación específica. En química medicinal, puede actuar uniéndose a una enzima o receptor específico, modulando así su actividad. El grupo difluoroetil puede mejorar la afinidad de unión y la especificidad del compuesto al interactuar con bolsillos hidrofóbicos en la proteína diana.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-({[1-(2,2-difluoroetil)-1H-pirazol-4-il]amino}metil)benzoico: Único debido a la presencia de un grupo difluoroetil y una porción de ácido benzoico.
Ácido 2-({[1-(2,2-difluoroetil)-1H-pirazol-4-il]amino}metil)fenilacético: Estructura similar pero con una porción de ácido fenilacético en lugar de ácido benzoico.
2-({[1-(2,2-difluoroetil)-1H-pirazol-4-il]amino}metil)benzamida: Contiene un grupo benzamida en lugar de ácido benzoico.
Unicidad
La combinación única de un grupo difluoroetil y una porción de ácido benzoico en el ácido 2-({[1-(2,2-difluoroetil)-1H-pirazol-4-il]amino}metil)benzoico proporciona propiedades químicas distintas, como una mayor afinidad de unión y especificidad en los sistemas biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H13F2N3O2 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
2-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H13F2N3O2/c14-12(15)8-18-7-10(6-17-18)16-5-9-3-1-2-4-11(9)13(19)20/h1-4,6-7,12,16H,5,8H2,(H,19,20) |
Clave InChI |
MWBFMWDKZMRKDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC2=CN(N=C2)CC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)



![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)
